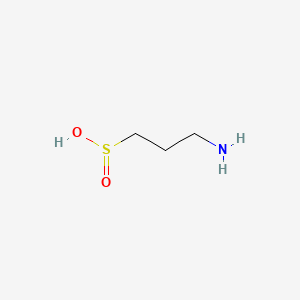

ホモヒポタウリン

概要

説明

ホモヒポタウリンは、3-アミノプロパンスルフィン酸としても知られており、スルフィン酸アミノ酸です。これはヒポタウリンのより高いホモログであり、その鎖に炭素が1つ追加されています。 ホモヒポタウリンは、その潜在的な神経生理学的活性と、硫黄含有化合物の代謝産物としての役割により注目されています .

科学的研究の応用

Homohypotaurine has diverse applications in scientific research. It is extensively studied for its potential neuroprotective properties, exhibiting antioxidative and anti-inflammatory effects. In chemistry, it serves as a model compound for studying sulfinic and sulfonic acid derivatives. In biology and medicine, homohypotaurine is investigated for its role in neurotransmission and its potential therapeutic applications in neurodegenerative diseases. Additionally, it has industrial applications in the synthesis of other sulfur-containing compounds .

作用機序

ホモヒポタウリンの作用機序には、神経伝達物質系との相互作用が含まれます。 それは、中枢神経系における主要な抑制性神経伝達物質であるγ-アミノ酪酸(GABA)を模倣することが知られています 。GABA受容体に結合することにより、ホモヒポタウリンはニューロン活動を調節し、神経保護効果を発揮することができます。 関与する特定の分子標的と経路には、シナプス伝達とニューロンの興奮性を調節する上で重要な役割を果たすGABA_AおよびGABA_B受容体などがあります .

類似の化合物との比較

ホモヒポタウリンは、ヒポタウリンやホモタウリンなどの他のスルフィン酸およびスルホン酸アミノ酸に似ています。 これらの化合物は、炭素鎖の長さと、スルフィン酸またはスルホン酸基の存在という点で構造的類似性を共有しています 。 ホモヒポタウリンは、ヒポタウリンとの高いホモロジーと、より強い神経生理学的活性を持つ可能性があるため、ユニークです 。 他の類似の化合物には、システインスルフィン酸とホモシステインスルフィン酸があり、これらは硫黄代謝にも関与し、独自の生化学的特性を示しています .

生化学分析

Biochemical Properties

Homohypotaurine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzyme preparations from Clostridium welchii, which facilitate its formation from L-homocysteinesulfinic acid . Additionally, homohypotaurine can be oxidized to form homotaurine, another compound with notable biochemical properties. These interactions highlight the importance of homohypotaurine in enzymatic processes and its potential impact on metabolic pathways.

Cellular Effects

Homohypotaurine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that homohypotaurine, similar to its analogue homotaurine, may act as a depressor on nervous cells . This suggests that homohypotaurine could play a role in modulating neuronal activity and influencing cellular functions related to the nervous system.

Molecular Mechanism

The molecular mechanism of homohypotaurine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Homohypotaurine is known to undergo oxidation to form homotaurine, which can further interact with various enzymes and proteins . These interactions may lead to changes in gene expression and alterations in cellular functions, highlighting the compound’s significance at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of homohypotaurine have been observed to change over time. The stability and degradation of homohypotaurine are crucial factors that influence its long-term effects on cellular function. Studies have indicated that homohypotaurine is a stable sulfinic derivative, which allows for its sustained activity in biochemical reactions

Dosage Effects in Animal Models

The effects of homohypotaurine vary with different dosages in animal models. At lower doses, homohypotaurine may exhibit beneficial effects on cellular functions, while higher doses could potentially lead to toxic or adverse effects. Studies have shown that homohypotaurine, like homotaurine, can act as a depressor on nervous cells, indicating a threshold effect that needs to be carefully monitored . Understanding the dosage-dependent effects of homohypotaurine is essential for its potential therapeutic applications.

Metabolic Pathways

Homohypotaurine is involved in several metabolic pathways, particularly those related to the metabolism of cysteine and homocysteine. The compound is formed through the decarboxylation of L-homocysteinesulfinic acid and can be further oxidized to form homotaurine . These metabolic pathways highlight the role of homohypotaurine in sulfur amino acid metabolism and its interactions with enzymes and cofactors involved in these processes.

Transport and Distribution

The transport and distribution of homohypotaurine within cells and tissues are influenced by its interactions with transporters and binding proteins. Homohypotaurine’s sulfinic group allows it to interact with specific transporters that facilitate its movement across cellular membranes . Additionally, the compound’s distribution within tissues may be affected by its binding to proteins, which can influence its localization and accumulation.

Subcellular Localization

Homohypotaurine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function may be influenced by its localization within the cell, particularly in relation to its interactions with enzymes and proteins . Understanding the subcellular distribution of homohypotaurine is crucial for elucidating its role in cellular processes.

準備方法

ホモヒポタウリンは、酵素的および化学的方法によって合成することができます。 一般的な方法の1つは、ウェルシュ菌からの酵素調製物を使用して、L-ホモシステインスルフィン酸を脱炭酸することです 。このプロセスにより、ホモヒポタウリンが生成され、イオン交換樹脂を使用して単離することができます。 別の方法では、ホモシスタミンを対応するジスルホキシドに酸化し、その後アルカリ中で不均化させる方法があります 。 工業的生産方法では、通常、同様の酵素的または化学的合成経路が採用され、クロマトグラフィーにより精製が行われます .

化学反応の分析

ホモヒポタウリンは、酸化、還元、置換などのさまざまな化学反応を起こします。 . これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の応用

ホモヒポタウリンは、科学研究においてさまざまな用途があります。 それは、その潜在的な神経保護特性について広く研究されており、抗酸化作用と抗炎症作用を示しています。化学では、スルフィン酸およびスルホン酸誘導体を研究するためのモデル化合物として役立ちます。 生物学および医学では、ホモヒポタウリンは、神経伝達における役割と、神経変性疾患における潜在的な治療的用途について調査されています。 さらに、他の硫黄含有化合物の合成における工業的用途があります .

類似化合物との比較

Homohypotaurine is similar to other sulfinic and sulfonic amino acids, such as hypotaurine and homotaurine. These compounds share structural similarities, with variations in the length of their carbon chains and the presence of sulfinic or sulfonic groups . Homohypotaurine is unique due to its higher homology to hypotaurine and its potential for stronger neurophysiological activity . Other similar compounds include cysteine sulfinic acid and homocysteine sulfinic acid, which are also involved in sulfur metabolism and exhibit distinct biochemical properties .

特性

IUPAC Name |

3-aminopropane-1-sulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGXQDBNBFXJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

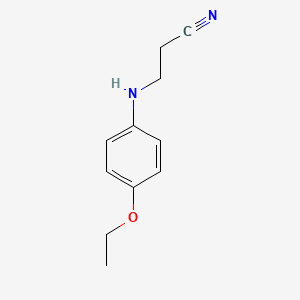

C(CN)CS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179995 | |

| Record name | Homohypotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25346-09-2 | |

| Record name | Homohypotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homohypotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is homohypotaurine and how is it synthesized?

A1: Homohypotaurine (3-aminopropanesulfinic acid) is a naturally occurring sulfinic amino acid structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its presence in mammalian tissues is debated, it can be synthesized through various methods. One approach involves enzymatic decarboxylation of L-homocysteinesulfinic acid using enzyme preparations from sources like Clostridium welchii []. Another method involves chemical synthesis using acrylic acid and formaldehyde sulfoxylate as precursors [].

Q2: Does homohypotaurine have any known biological activity?

A2: Although not definitively proven to be endogenously synthesized in mammals, research suggests that homohypotaurine exhibits neurophysiological activity, particularly at the level of spinal cord synapses. In fact, studies indicate its inhibitory action can be two to five times stronger than GABA in these locations []. This suggests a potential role for homohypotaurine in modulating neuronal excitability, although further research is needed to fully elucidate its physiological functions.

Q3: What analytical techniques are used to study homohypotaurine?

A3: Various techniques are employed for the isolation, identification, and quantification of homohypotaurine. Ion exchange resins are effective for isolating the compound, often obtained as a hydrate []. To differentiate homohypotaurine from related sulfinic and sulfonic amino acids, analytical and preparative separation techniques are crucial []. For accurate quantification, a rapid method utilizing the iodoplatinate reagent, developed by Awwad and Adelstein, has been established []. This method allows researchers to accurately measure homohypotaurine concentrations in various biological samples and experimental settings.

Q4: Has any research explored the enzymatic breakdown of homohypotaurine?

A4: Yes, there has been research on the metabolic fate of homohypotaurine. One study identified 3-sulfinopropionic acid, an analog of succinic acid, as a product of homohypotaurine transamination and dehydrogenation. This reaction was observed in extracts of Pseudomonas fluorescens, suggesting a potential metabolic pathway for this compound []. Further research is needed to determine if similar pathways exist in mammals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1221831.png)

![Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)](/img/structure/B1221836.png)